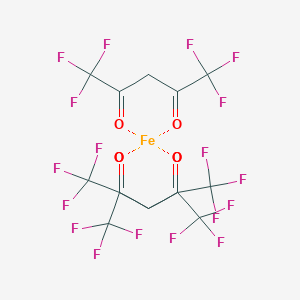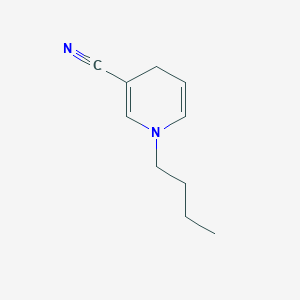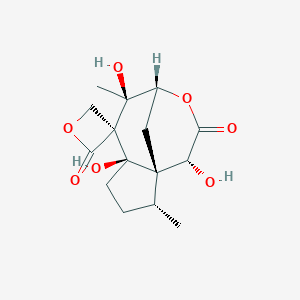
CID 2760880
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CID 2760880 is a coordination complex with the chemical formula C15H3F18FeO6. It is known for its high volatility and solubility, making it valuable in various applications. The compound consists of an iron(III) ion coordinated to three hexafluoroacetylacetonate ligands, forming an octahedral geometry .
准备方法
Synthetic Routes and Reaction Conditions
CID 2760880 can be synthesized by reacting iron(III) chloride with hexafluoroacetylacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or acetone. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production of tris(hexafluoroacetylacetonato)iron(III) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is often produced in specialized facilities equipped to handle volatile and sensitive materials .
化学反应分析
Types of Reactions
CID 2760880 undergoes various chemical reactions, including:
Oxidation: The iron(III) center can participate in redox reactions, where it is reduced to iron(II) while oxidizing other species.
Substitution: The hexafluoroacetylacetonate ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange reactions often use reagents like phosphines or amines under mild conditions.
Major Products Formed
Oxidation: The major product is typically iron(II) complexes.
Substitution: The products depend on the substituting ligand but generally result in new coordination complexes.
科学研究应用
CID 2760880 is widely used in scientific research due to its unique properties:
作用机制
The mechanism of action of tris(hexafluoroacetylacetonato)iron(III) involves its ability to coordinate with various substrates, facilitating catalytic reactions. The iron(III) center acts as a Lewis acid, activating substrates and enabling various chemical transformations. The hexafluoroacetylacetonate ligands stabilize the iron center and enhance its reactivity .
相似化合物的比较
Similar Compounds
Tris(acetylacetonato)iron(III): Similar structure but with acetylacetonate ligands instead of hexafluoroacetylacetonate.
Tris(trifluoroacetylacetonato)iron(III): Contains trifluoroacetylacetonate ligands, offering different reactivity and properties.
Uniqueness
CID 2760880 is unique due to its high volatility and solubility, which are attributed to the fluorinated ligands. These properties make it particularly useful in applications requiring high-purity and easily sublimable materials .
属性
CAS 编号 |
17786-67-3 |
|---|---|
分子式 |
C15H6F18FeO6 |
分子量 |
680.02 g/mol |
IUPAC 名称 |
(E)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iron |
InChI |
InChI=1S/3C5H2F6O2.Fe/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/b3*2-1+; |
InChI 键 |
QVLUONOUBOQIBI-VRBCMZOBSA-N |
SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Fe+3] |
手性 SMILES |
C(=C(/O)\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/O)\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/O)\C(F)(F)F)\C(=O)C(F)(F)F.[Fe] |
规范 SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Fe] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Tris(hexafluoroacetylacetonato)iron(III) influence its interaction with ortho-Positronium (o-Ps)?
A1: Research suggests that the electron-withdrawing nature of the trifluoromethyl substituents in Tris(hexafluoroacetylacetonato)iron(III) significantly accelerates the decay of ortho-Positronium (o-Ps) []. This is evidenced by a high rate constant of 33.8×109 M−1 s−1 observed for this compound []. This effect is attributed to the influence of the substituents on the chelate ring, making it more electron-deficient and promoting interactions with o-Ps.
Q2: Is there a correlation between the redox potential of Tris(hexafluoroacetylacetonato)iron(III) and its interaction with o-Ps?
A2: Yes, studies indicate a strong correlation between the redox potential of Tris(hexafluoroacetylacetonato)iron(III) and its ability to accelerate o-Ps decay []. Complexes exhibiting higher redox potentials, as determined by cyclic voltammetry, demonstrate a greater tendency to accelerate o-Ps decay. This suggests that the electron-accepting ability of the complex, reflected in its redox potential, plays a crucial role in its interaction with o-Ps [].
Q3: What insights do photoelectron spectroscopy studies provide about the electronic structure of Tris(hexafluoroacetylacetonato)iron(III)?
A3: Helium(I) photoelectron spectroscopy studies have revealed a weak, low-ionization-energy band in the spectrum of Tris(hexafluoroacetylacetonato)iron(III) []. This observation has prompted further investigation and alternative explanations regarding the electronic structure of the compound, particularly concerning the nature of its valence orbitals and their involvement in ionization processes [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)





![2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethanol](/img/structure/B99766.png)




